molecular formula C9H6BrF3O B2358642 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone CAS No. 1807875-04-2

1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2358642
CAS No.: 1807875-04-2
M. Wt: 267.045
InChI Key: SGSXDIQXFKLGCT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-(trifluoromethyl)phenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

  • 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
  • 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
  • 1-(3-Bromo-4-(trifluoromethyl)phenyl)propanone

Comparison: 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSXDIQXFKLGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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